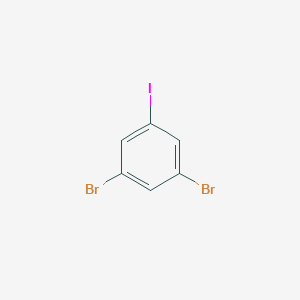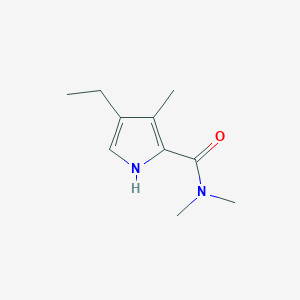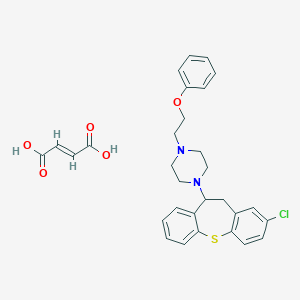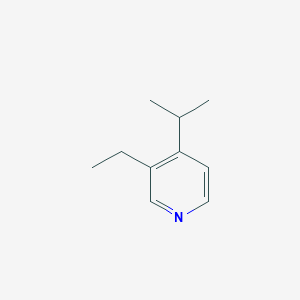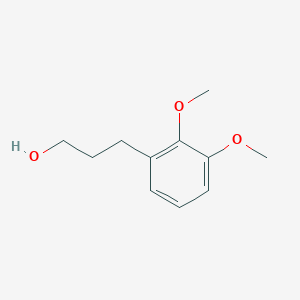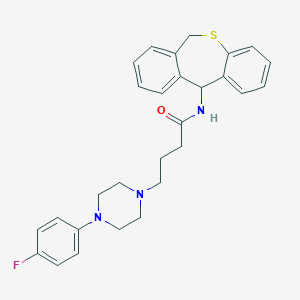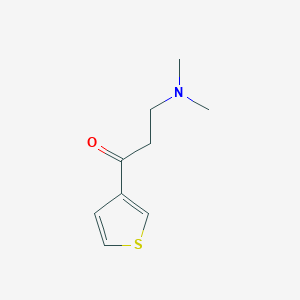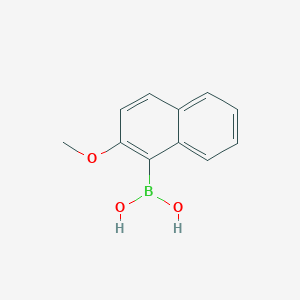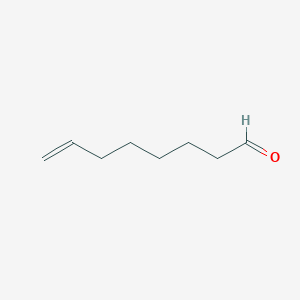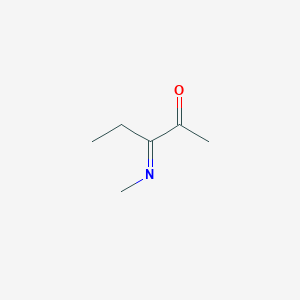
3-Methyliminopentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyliminopentan-2-one, also known as MIP or MIP-2, is a chemical compound that belongs to the family of ketones. It is synthesized by the reaction of 3-methyl-1-butanol with hydrogen cyanide, followed by the reduction of the nitrile group to the corresponding amine. MIP-2 has been the subject of extensive research due to its potential applications in organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 3-Methyliminopentan-2-one-2 is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino group. 3-Methyliminopentan-2-one-2 can also form hydrogen bonds with other molecules, which can influence its reactivity and selectivity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methyliminopentan-2-one-2 are not well documented. However, it has been shown to be non-toxic and non-carcinogenic in various in vitro and in vivo studies. 3-Methyliminopentan-2-one-2 has also been reported to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyliminopentan-2-one-2 has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, 3-Methyliminopentan-2-one-2 has some limitations. It is highly reactive and can be difficult to handle in some reactions. It is also sensitive to air and moisture, which can affect its reactivity and selectivity.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyliminopentan-2-one-2. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its use as a chiral auxiliary in asymmetric synthesis. Additionally, the preparation of novel polymers and nanomaterials using 3-Methyliminopentan-2-one-2 can be explored. Further studies are also needed to understand the mechanism of action and the biochemical and physiological effects of 3-Methyliminopentan-2-one-2.
Synthesemethoden
The synthesis of 3-Methyliminopentan-2-one-2 involves the reaction of 3-methyl-1-butanol with hydrogen cyanide to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The overall reaction can be represented as follows:
3-methyl-1-butanol + HCN → 3-methyl-2-amino-4-pentanone
Wissenschaftliche Forschungsanwendungen
3-Methyliminopentan-2-one-2 has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. It is a versatile reagent that can be used for the synthesis of various compounds such as amino acids, peptides, and heterocycles. 3-Methyliminopentan-2-one-2 has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, 3-Methyliminopentan-2-one-2 has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3-Methyliminopentan-2-one-2 has been used for the preparation of novel polymers and nanomaterials.
Eigenschaften
CAS-Nummer |
106174-82-7 |
|---|---|
Produktname |
3-Methyliminopentan-2-one |
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
3-methyliminopentan-2-one |
InChI |
InChI=1S/C6H11NO/c1-4-6(7-3)5(2)8/h4H2,1-3H3 |
InChI-Schlüssel |
GFVREYDIPLZFFO-UHFFFAOYSA-N |
SMILES |
CCC(=NC)C(=O)C |
Kanonische SMILES |
CCC(=NC)C(=O)C |
Synonyme |
2-Pentanone, 3-(methylimino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



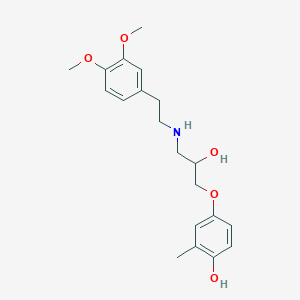
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
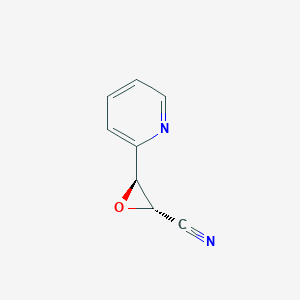
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
